molecular formula C15H22ClNO2 B11843202 (R)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride

(R)-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B11843202
M. Wt: 283.79 g/mol
InChI Key: ZBFYMNAAVBSNQT-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with a pyrrolidine ring substituted with a tert-butyl phenyl group

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the pyrrolidine ring is oxidized to form a lactam.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of a lactam.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of ®-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(4-(tert-butyl)phenyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a tert-butyl phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

IUPAC Name

(2R)-2-(4-tert-butylphenyl)pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H21NO2.ClH/c1-14(2,3)11-5-7-12(8-6-11)15(13(17)18)9-4-10-16-15;/h5-8,16H,4,9-10H2,1-3H3,(H,17,18);1H/t15-;/m1./s1

InChI Key

ZBFYMNAAVBSNQT-XFULWGLBSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@]2(CCCN2)C(=O)O.Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2(CCCN2)C(=O)O.Cl

Origin of Product

United States

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